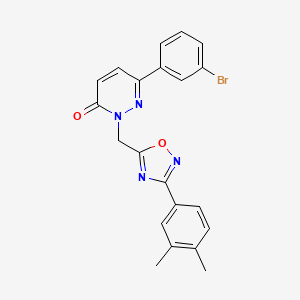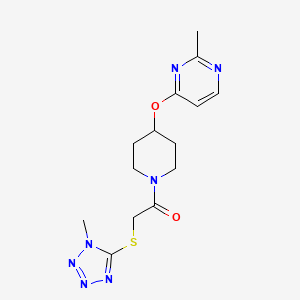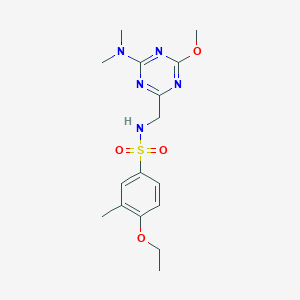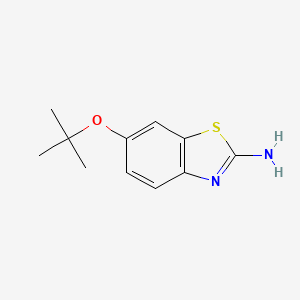
6-((4-chlorobenzyl)oxy)benzofuran-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-((4-chlorobenzyl)oxy)benzofuran-3(2H)-one” is a chemical compound with a linear formula of C24H18BrClO4 . It has a molecular weight of 485.766 .
Molecular Structure Analysis
The molecular structure of “this compound” includes a benzofuran moiety, a chlorobenzyl group, and a ketone functional group . The presence of these functional groups can influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 485.766 . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data .Aplicaciones Científicas De Investigación
Phenolic Compound Interaction and Lipid Oxidation
A study explored the reaction between 4-oxo-2-alkenals and phenolic compounds, leading to the production of benzofuran-6-ols among other adducts. These reactions are critical for understanding the removal of lipid oxidation products in foods, suggesting potential applications in food preservation and the study of natural antioxidants (Hidalgo et al., 2018).
Structural Analysis and Molecular Interactions
Research on various benzofuran derivatives, including those similar in structure to 6-((4-chlorobenzyl)oxy)benzofuran-3(2H)-one, has provided insights into their molecular configurations and potential interactions. These studies have implications for designing compounds with specific physical and chemical properties, useful in material science and as intermediates in organic synthesis. For instance, the analysis of 3-(4-Chlorophenylsulfinyl)-2,5,7-trimethyl-1-benzofuran and similar molecules offers valuable information on their crystal structures and intermolecular interactions, which could inform the synthesis of new materials or drugs (Choi et al., 2010).
Antioxidant Mechanisms and Potential Applications
A detailed examination of benzofuranone derivatives, including their thermodynamic properties and antioxidant mechanisms, suggests their utility as potent antioxidants. These compounds, through their ability to donate hydrogen atoms, could serve as models for designing new antioxidants with applications in food preservation, cosmetics, and pharmacology to mitigate oxidative stress (Zhu et al., 2011).
Electrochemical Synthesis and Chemical Reactivity
The electrochemical behavior of benzofuran derivatives has been investigated, demonstrating their potential in electrochemical synthesis processes. This research is pivotal for developing green chemistry approaches and understanding the electrochemical properties of benzofuran compounds, which could lead to innovative methods for synthesizing complex organic molecules (Moghaddam et al., 2006).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-[(4-chlorophenyl)methoxy]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c16-11-3-1-10(2-4-11)8-18-12-5-6-13-14(17)9-19-15(13)7-12/h1-7H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGAOOOLMIHZPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2943644.png)




![2-Oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxamide](/img/structure/B2943653.png)

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2943657.png)

![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-phenoxyethanone oxalate](/img/structure/B2943659.png)

![6-Acetyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2943663.png)